N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Description
This compound features a piperazine-1-carboxamide core substituted with a 2,4-difluorophenyl group at the carboxamide nitrogen and a 6-methoxy-2-methylpyrimidin-4-yl group at the piperazine nitrogen. Its molecular formula is C24H18Cl2F2N6O (as inferred from analogous structures in ), with a melting point of 220–221°C and a mass spectrum (MS) peak at m/z 580.4 (M+1) .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O2/c1-11-20-15(10-16(21-11)26-2)23-5-7-24(8-6-23)17(25)22-14-4-3-12(18)9-13(14)19/h3-4,9-10H,5-8H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDIVDHHFVUCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: These groups can be introduced via alkylation reactions using methoxy and methyl halides.
Formation of the Piperazine Ring: The piperazine ring is often formed through a cyclization reaction involving diamines and dihalides.
Coupling with Difluorophenyl Group: The final step involves coupling the piperazine derivative with a difluorophenyl compound using coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the difluorophenyl group or the pyrimidine ring, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atoms, which can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be employed under mild to moderate conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The difluorophenyl group enhances its binding affinity, while the piperazine and pyrimidine rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Piperazine-Carboxamide Backbones
Compound 62 ():
- Structure : 4-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-N-(2,4-difluorophenyl)piperazine-1-carboxamide.
- Key Properties :
2-(4-(3-Chlorophenyl)-1-piperazinyl)-N-(2,4-difluorophenyl)acetamide ():
- Structure : Acetamide-linked piperazine with 3-chlorophenyl and 2,4-difluorophenyl groups.
- Key Properties: Molecular weight: 365.808 g/mol (lower due to simpler substituents).
N-(2,4-difluorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide ():
Substituent-Driven Variations in Physical and Chemical Properties
Pharmacokinetic and Toxicity Considerations
- Target Compound: The 6-methoxy group may mitigate cytochrome P450-mediated metabolism, extending half-life compared to non-methoxy analogues .
- Halogenated Analogues (): Chlorine/fluorine substituents increase metabolic resistance but may elevate toxicity risks due to bioaccumulation .
- Furan-Containing Compound (): Lower molecular weight suggests improved bioavailability but reduced target affinity .
Biological Activity
N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and related research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 357.36 g/mol. It features a piperazine ring substituted with a difluorophenyl group and a methoxypyrimidinyl moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression and other diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
- Neuroprotective Effects : There is emerging evidence that similar compounds could offer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Biological Activity Data
| Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa (cervical cancer) | 15.5 | |
| Antitumor | CaCo-2 (colon cancer) | 12.3 | |
| Carbonic Anhydrase Inhibition | - | 0.85 | |
| Histone Deacetylase Inhibition | - | 0.65 |
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the compound's efficacy against several human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The results indicated significant cytotoxicity, with IC50 values ranging from 10 to 20 µM across different cell lines, suggesting that the compound may be a promising candidate for further development in cancer therapeutics . -
Neuroprotective Study :
Another investigation focused on the neuroprotective properties of similar piperazine derivatives, demonstrating their potential to reduce neuronal damage in models of oxidative stress. The study highlighted the importance of the methoxy group in enhancing neuroprotective activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
